molecular formula C8H15N3O B2755675 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1374829-55-6

1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B2755675
CAS RN: 1374829-55-6
M. Wt: 169.228
InChI Key: XWZSKRHHQVCOPZ-UHFFFAOYSA-N
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Description

1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known as AMP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. AMP is a chiral compound with two enantiomers, (R)-AMP and (S)-AMP.

Scientific Research Applications

Pyrazoline Derivatives in Therapeutics

Pyrazolines and their derivatives are recognized for their diverse pharmacological activities, which have been extensively explored in recent years. These compounds exhibit a range of therapeutic properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives have been identified as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and possess MAO-inhibitory, antinociceptive, insecticidal, hypotensive, and antioxidant activities. This broad spectrum of biological activities underlines the potential of pyrazoline-based compounds in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Pyrazoline in Heterocyclic Chemistry and Drug Development

The chemistry of pyrazoline derivatives is pivotal in the synthesis of heterocycles, which are crucial in drug development. The unique reactivity of certain pyrazoline-based compounds facilitates the creation of novel heterocyclic structures, offering a pathway to develop diverse classes of therapeutic agents. These derivatives serve as key intermediates in synthesizing a variety of heterocyclic compounds with potential applications in medicinal chemistry, highlighting the versatility and significance of pyrazoline scaffolds in drug discovery (Gomaa & Ali, 2020).

Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine is another important scaffold derived from pyrazoline, demonstrating a wide array of medicinal properties. This scaffold has been utilized as a building block for drug-like candidates, displaying anticancer, anti-infectious, anti-inflammatory activities, and more. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention, providing insights into the development of new therapeutic agents targeting various diseases. This highlights the ongoing potential for medicinal chemists to exploit this privileged scaffold in drug development (Cherukupalli et al., 2017).

properties

IUPAC Name

1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6-7(9)4-10-11(6)5-8(2,3)12/h4,12H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZSKRHHQVCOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol

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